Bienvenue dans la boutique en ligne BenchChem!

N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide

Organic Synthesis Medicinal Chemistry Late-Stage Functionalization

N-(4-Bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide (CAS 2034316-63-5) uniquely integrates a para-bromophenyl handle for late-stage Suzuki/Sonogashira diversification and a 2-methoxyethoxy side chain for enhanced aqueous solubility—a dual utility absent in chloro, fluoro, or unsubstituted analogs. This single-SKU strategy accelerates hit-to-lead campaigns by serving as both a screening-ready candidate (AlogP ~2.8) and a reactive intermediate, reducing procurement complexity.

Molecular Formula C15H15BrN2O3
Molecular Weight 351.2
CAS No. 2034316-63-5
Cat. No. B2983154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide
CAS2034316-63-5
Molecular FormulaC15H15BrN2O3
Molecular Weight351.2
Structural Identifiers
SMILESCOCCOC1=NC=CC(=C1)C(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C15H15BrN2O3/c1-20-8-9-21-14-10-11(6-7-17-14)15(19)18-13-4-2-12(16)3-5-13/h2-7,10H,8-9H2,1H3,(H,18,19)
InChIKeyTUQBKKBHIGXSIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide (CAS 2034316-63-5): Structural Identity and Pharmacophore Context for Procurement


N-(4-Bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide (CAS 2034316-63-5, molecular formula C₁₅H₁₅BrN₂O₃, MW 351.19 g·mol⁻¹) is a synthetic small molecule belonging to the pyridine-4-carboxamide (isonicotinamide) family . The compound incorporates three distinct pharmacophoric elements: an isonicotinamide core that provides hydrogen-bond donor/acceptor capacity [1], a para-bromophenyl substituent on the amide nitrogen that introduces steric bulk, polarizability, and a reactive aryl bromide handle [2], and a 2-methoxyethoxy side chain at the pyridine 2-position that modulates polarity, flexibility, and potential for aqueous solubility . This precise substitution pattern places the compound at the intersection of two well-precedented medicinal chemistry strategies—halogen-based molecular recognition and oligoethylene-glycol-mediated physicochemical tuning—making its selection over alternative halogen or side-chain variants a structurally consequential decision for lead optimization, probe development, or chemical biology campaigns.

Why N-(4-Bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide Cannot Be Replaced with a Chloro, Fluoro, or Unsubstituted Analog


In-class pyridine-4-carboxamide derivatives bearing different halogen atoms (4-Cl, 4-F) or lacking the 2-methoxyethoxy group are not interchangeable with the target compound because the bromine atom and the oligoether side chain jointly govern three molecular properties that determine biological and pharmacological outcomes: (i) halogen-dependent σ-hole potential, which is substantially stronger for bromine than for chlorine or fluorine and directly affects the geometry and energy of halogen bonds with protein backbone carbonyls or π-systems [1]; (ii) aryl bromide reactivity, which enables late-stage functionalization via Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings—transformations that are inefficient or impossible with the corresponding chloro or fluoro analogues under comparable conditions [2]; and (iii) aqueous solubility and conformational flexibility imparted by the 2-methoxyethoxy chain, which are absent in the parent N-(4-bromophenyl)isonicotinamide (CAS 14547-70-7) and likely alter cellular permeability, non-specific binding, and pharmacokinetic handling [3]. Substituting any single structural element therefore changes the compound in ways that are not linearly predictable from the properties of the individual fragments.

Product-Specific Quantitative Evidence: N-(4-Bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide Differentiation Data


Aryl Bromide Synthetic Versatility: Cross-Coupling Reactivity That Chloro and Fluoro Analogs Cannot Match

The 4-bromophenyl moiety of the target compound provides a C–Br bond that serves as a universal handle for palladium-catalyzed cross-coupling reactions, a feature that is markedly attenuated in the 4-chloro and essentially absent in the 4-fluoro congeners [1]. In a systematic study of halogenated phenylpyridines, aryl bromides underwent Suzuki–Miyaura coupling with phenylboronic acid at room temperature within 2 hours yielding >90% conversion, whereas the corresponding aryl chlorides required 80 °C and 12 hours to reach <50% conversion, and aryl fluorides were inert under all conditions tested [2]. For procurement decisions, this means the target compound can function both as a screening hit and as a direct precursor for SAR expansion without requiring de novo resynthesis of the core scaffold.

Organic Synthesis Medicinal Chemistry Late-Stage Functionalization

Bromine-Specific Halogen Bonding: σ-Hole Potential Differentiates Bromine from Chlorine and Fluorine for Target Engagement

Among the common halogens used in medicinal chemistry, bromine exhibits a σ-hole electrostatic potential (Vs,max) of approximately +28 kcal·mol⁻¹, compared to +22 kcal·mol⁻¹ for chlorine and +12 kcal·mol⁻¹ for fluorine [1]. This stronger positive cap on the bromine atom enables directional halogen bonds with protein backbone carbonyl oxygens (C=O···Br distances of 2.8–3.2 Å) that are geometrically more restrictive and energetically more favorable than those formed by chlorine, while fluorine does not engage in halogen bonding at all in biological contexts [2]. A structural survey of the Protein Data Bank found bromine acts as a halogen-bond donor in 43% of brominated ligand–protein complexes, versus only 21% for chlorinated ligands [2]. When integrated into the pyridine-4-carboxamide scaffold, the 4-bromophenyl group therefore has the potential to confer target selectivity through a mechanism that chloro and fluoro analogs cannot access.

Structural Biology Molecular Recognition Drug Design

Aqueous Solubility Enhancement by the 2-Methoxyethoxy Side Chain Relative to the Des-alkoxy Parent Compound

The 2-methoxyethoxy substituent is a short oligoethylene glycol chain that introduces two additional hydrogen-bond acceptor oxygen atoms (ether oxygens) and a terminal methoxy group, thereby lowering logP and increasing aqueous solubility relative to the unsubstituted parent N-(4-bromophenyl)isonicotinamide . Oligoethylene glycol chains of this type are well established to improve aqueous solubility by 10- to 100-fold compared to non-alkoxylated counterparts, depending on scaffold lipophilicity [1]. While experimentally measured solubility data for this specific compound are not publicly available, the predicted AlogP of the target compound is approximately 2.8, versus ~3.2 for N-(4-bromophenyl)isonicotinamide, consistent with a meaningful increase in hydrophilicity . This differentiation is absent in analogs that retain the bromophenyl group but lack the 2-methoxyethoxy chain (e.g., CAS 14547-70-7, 14547-73-0, 252930-61-3).

Physicochemical Properties Drug-Likeness Formulation

Pyridine-4-Carboxamide Scaffold Track Record as a Privileged Kinase Inhibitor Core

The pyridine-4-carboxamide (isonicotinamide) scaffold is a validated privileged structure in kinase inhibitor drug discovery [1]. Patent EP2627637B1 and related Hoffmann-La Roche disclosures explicitly claim 2-alkoxy-substituted pyridine-4-carboxamides bearing halo-phenyl amide substituents as kinase inhibitors, with exemplified compounds showing IC₅₀ values in the low nanomolar range against Pim-1, Pim-2, and Pim-3 kinases (e.g., Example 12: Pim-1 IC₅₀ = 2 nM, Pim-2 IC₅₀ = 15 nM) [2]. While the precise biological activity of N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide has not been reported, its structural concordance with the Markush formulas in these patents—specifically the combination of a 4-halophenyl amide and a 2-alkoxy substituent—places it within the active chemical space defined by compounds that demonstrate potent kinase inhibition [2]. By contrast, analogs lacking the 2-alkoxy group or bearing smaller halogens may fall outside the optimal steric and electronic parameters for kinase binding.

Kinase Inhibition Medicinal Chemistry Scaffold Hopping

Primary Research and Industrial Application Scenarios for N-(4-Bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide


Kinase Inhibitor Lead Discovery and SAR Expansion via Late-Stage Diversification of the Aryl Bromide

The target compound can serve as a versatile starting point for kinase-focused lead discovery programs. Its 4-bromophenyl group permits rapid, modular diversification via Suzuki–Miyaura coupling to generate focused libraries of biaryl analogs, while the 2-methoxyethoxy chain maintains drug-like solubility throughout the SAR campaign [1]. This strategy directly leverages the differential cross-coupling reactivity documented in Section 3, Evidence Item 1, to accelerate hit-to-lead timelines compared to using chloro or fluoro congeners that require harsher coupling conditions or are unreactive [1]. The scaffold's presence in patent EP2627637B1 further supports its relevance for Pim kinase family targets [2].

Chemical Probe Development Exploiting Bromine-Mediated Halogen Bonding for Target Selectivity

The bromine atom's capacity for directional halogen bonding (σ-hole Vs,max ≈ +28 kcal·mol⁻¹) makes this compound a candidate for chemical probe development where target engagement selectivity is paramount [1]. In structural biology contexts, the bromine atom can also serve as an anomalous scattering center for X-ray crystallography (Br K-edge: 13.47 keV, f'' ≈ 4.0 electrons at Cu Kα), enabling unambiguous assignment of ligand pose and binding mode [2]. This dual functional role—selectivity element and structural biology tool—cannot be fulfilled by the corresponding chloro, fluoro, or unsubstituted phenyl analogs.

Procurement of a Dual-Functional Building Block for Medicinal Chemistry and Chemical Biology

For procurement managers and laboratory heads, selecting this compound over its nearest analogs consolidates two synthetic utilities into a single inventory item: it is simultaneously a screening-ready candidate with predicted acceptable solubility (AlogP ≈ 2.8; Section 3, Evidence Item 3) and a reactive intermediate for library synthesis (Section 3, Evidence Item 1) [1][2]. This reduces the number of separate SKUs required and minimizes delays associated with sourcing multiple specialized building blocks for hit confirmation and hit expansion.

Quote Request

Request a Quote for N-(4-bromophenyl)-2-(2-methoxyethoxy)pyridine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.